2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde
Overview
Description
2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . It belongs to the indolizine family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the indolizine ring system, which includes an aldehyde functional group at the 3-position.
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyridine derivatives under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the indolizine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent yield and purity.
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indolizine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function . These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as:
Indolizine-3-carbaldehyde: Lacks the 3,4-dimethylphenyl group, resulting in different chemical and biological properties.
2-Phenylindolizine-3-carbaldehyde: Similar structure but without the methyl groups on the phenyl ring, leading to variations in reactivity and biological activity.
3,4-Dimethylphenylindole: Contains an indole ring instead of an indolizine ring, which affects its chemical behavior and applications. The presence of the 3,4-dimethylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other related compounds.
Biological Activity
2-(3,4-Dimethylphenyl)indolizine-3-carbaldehyde is a synthetic compound that belongs to the indolizine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features an indolizine ring system with a 3,4-dimethylphenyl substituent and an aldehyde functional group. This unique configuration contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as:
- Antifungal Agent : The compound has shown efficacy against several fungal strains, making it a candidate for antifungal therapies .
- Antiparasitic Activity : Preliminary studies indicate potential activity against parasites such as Leishmania species.
- Antioxidant Properties : The compound exhibits antioxidant effects, which may contribute to its protective roles in cellular models.
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes critical for pathogen survival.
- Modulation of Cellular Signaling Pathways : The compound may influence pathways related to oxidative stress and inflammation.
Antifungal Activity
A study exploring the antifungal properties of indolizine derivatives highlighted the effectiveness of this compound against various fungal pathogens. The compound demonstrated significant inhibition of fungal growth in vitro, suggesting its utility in treating fungal infections .
Antiparasitic Effects
Research focusing on antiparasitic activity revealed that this compound exhibited moderate activity against Leishmania braziliensis amastigotes. The lethal concentration (LC50) was determined to be effective at low micromolar concentrations, indicating its potential as a therapeutic agent against leishmaniasis.
Antioxidant Activity
In cellular assays, this compound showed protective effects against oxidative stress-induced cytotoxicity. This suggests a mechanism where the compound mitigates damage from reactive oxygen species (ROS), which is crucial in various pathological conditions.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)indolizine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-14(9-13(12)2)16-10-15-5-3-4-8-18(15)17(16)11-19/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVFSGFTLQGSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234068 | |
Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558471-20-8 | |
Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558471-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylphenyl)-3-indolizinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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